2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid

SIRT1 inhibition Structure–activity relationship Medicinal chemistry

SIRT1 inhibitor programs require a validated negative control sharing the identical core scaffold as the active carboxamide. This 2-chloro-cyclohepta[b]indole-6-carboxylic acid exhibits a >1000-fold activity cliff vs. (S)-CHIC-35 (IC50 >100 μM vs. 60 nM), enabling definitive attribution of biological effects to SIRT1 catalytic inhibition. • NLT 98% purity with full analytical documentation (MSDS, NMR, HPLC, LC-MS) • Direct precursor for carboxamide SAR library synthesis via standard amide coupling (EDC/HOBt, HATU) • Enantiopure (S)-configuration available via published gram-scale synthesis (Gritsch, Stempel & Gaich, 2013)

Molecular Formula C14H14ClNO2
Molecular Weight 263.72 g/mol
Cat. No. B12277590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid
Molecular FormulaC14H14ClNO2
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESC1CCC2=C(C(C1)C(=O)O)NC3=C2C=C(C=C3)Cl
InChIInChI=1S/C14H14ClNO2/c15-8-5-6-12-11(7-8)9-3-1-2-4-10(14(17)18)13(9)16-12/h5-7,10,16H,1-4H2,(H,17,18)
InChIKeyFGESULDXYXMYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-cyclohepta[b]indole-6-carboxylic Acid – Core Scaffold & SIRT1 Pedigree


2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid (CAS 1083057-68-4; MF C14H14ClNO2; MW 263.72 g/mol) is a chloro-substituted cyclohepta[b]indole bearing a free carboxylic acid at the 6-position . The compound belongs to the privileged cyclohepta[b]indole scaffold class, which underpins over two dozen patents and exhibits a broad spectrum of biological activities including sirtuin inhibition, anti-inflammatory activity, and anticancer potential [1]. Its carboxamide congener, (S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide (CHIC-35 / SIRT1 Inhibitor IV, CAS 848193-72-6), is a well-characterized, potent, and selective SIRT1 inhibitor with an IC50 of 60–63 nM [2]. The free carboxylic acid form serves as a critical synthetic intermediate and a mechanistically informative comparator for structure–activity relationship (SAR) studies, given that replacement of the primary carboxamide with a carboxylic acid results in a >1000-fold decrease in SIRT1 inhibitory potency [3]. This compound is offered at NLT 98% purity with full analytical documentation including MSDS, NMR, HPLC, and LC-MS .

2-Chloro-cyclohepta[b]indole-6-carboxylic Acid – Substitution Failure & Activity Cliff


Close structural analogs of this compound cannot be interchanged without profound functional consequences. The replacement of the primary carboxamide with a carboxylic acid at the 6-position creates one of the most dramatic activity cliffs documented in the SIRT1 inhibitor chemotype: the tetrahydrocarbazole carboxylic acid (compound 8) shows no measurable SIRT1 inhibition (IC50 >100 μM), whereas the corresponding carboxamide (compound 1, EX-527) exhibits an IC50 of 0.098 μM—a >1000-fold potency differential [1][2]. This cliff is structurally rationalized by disruption of a critical hydrogen-bonding network between the carboxamide and the SIRT1 catalytic cleft residues, as revealed by the 2.5 Å co-crystal structure of the cyclohepta[b]indole carboxamide analog bound to SIRT1 (PDB 4I5I) [2]. Furthermore, the 2-chloro substituent on the indole ring is non-arbitrary: SAR analysis demonstrates that 6-chloro (IC50 = 0.098 μM) is approximately 2-fold more potent than 6-bromo (IC50 = 0.205 μM), approximately 15-fold more potent than 6-methyl (IC50 = 1.47 μM), and dramatically more potent than 6-hydroxy (IC50 >100 μM) [1]. Substituting the 2-chloro for a 2-fluoro (CAS 1414958-14-7) or 2-bromo group, or relocating the carboxylic acid to the 2-position or 4-position of the cyclohepta[b]indole core, yields compounds with no published potency data and untested selectivity profiles, making them unsuitable substitutes in SIRT1-targeted research programs . The specific combination of 2-chloro substitution, cyclohepta[b]indole (seven-membered C-ring) scaffold, and the carboxylic acid functional handle defines a unique chemical space that cannot be replicated by any single commercially available analog.

2-Chloro-cyclohepta[b]indole-6-carboxylic Acid – Head-to-Head Evidence vs. Analogs


Carboxylic Acid–Carboxamide Activity Cliff Confirmed by Crystallography

The defining differentiation of 2-chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid from its carboxamide analog is a >1000-fold loss in SIRT1 inhibitory potency. In the directly analogous tetrahydrocarbazole series, the carboxylic acid (compound 8) showed no measurable inhibition of SIRT1 (IC50 >100 μM) in the fluorimetric assay, whereas the corresponding primary carboxamide (compound 1, EX-527/Selisistat) inhibited SIRT1 with an IC50 of 0.098 μM [1]. This activity cliff was structurally validated by the 2.5 Å co-crystal structure of the cyclohepta[b]indole carboxamide (compound 35) bound to the SIRT1 catalytic domain (PDB 4I5I), which revealed that bulky substituents replacing the amide disrupt a critical hydrogen-bonding network between the ligand and protein residues within the nicotinamide-binding pocket [2]. The class-level inference extends to the cyclohepta[b]indole series: the racemic cyclohepta[b]indole carboxamide (compound 35) inhibits SIRT1 with IC50 = 0.124 μM (fluorimetric) and 0.652 μM (radiochemical nicotinamide release), while its (S)-enantiomer (CHIC-35) achieves IC50 = 0.060–0.063 μM [1]. No measurable SIRT1 inhibition is expected for the corresponding carboxylic acid form [2].

SIRT1 inhibition Structure–activity relationship Medicinal chemistry

2-Chloro Substituent: Potency Ranking vs. Alternative Substituents

The 2-chloro substituent is not a passive structural feature; it is the optimal halogen for SIRT1 potency within the indole inhibitor series. SAR data from the tetrahydrocarbazole series (directly transferable to the cyclohepta[b]indole scaffold given the demonstrated equipotency of the two core structures) show that 6-chloro (compound 1: IC50 = 0.098 μM) is approximately 2.1-fold more potent than 6-bromo (compound 2: IC50 = 0.205 μM), approximately 15-fold more potent than 6-methyl (compound 3: IC50 = 1.47 μM), and >1000-fold more potent than 6-hydroxy (compound 12: IC50 >100 μM) [1]. The unsubstituted parent compound showed no measurable activity [1]. The 2-fluoro analog (CAS 1414958-14-7) and 2-bromo analog of the cyclohepta[b]indole-6-carboxylic acid are commercially available but lack any published biological potency data, making them high-risk substitutes for SAR or pharmacological studies . The chlorine atom at the 2-position provides the optimal balance of electronegativity, van der Waals radius, and lipophilicity for occupying the hydrophobic pocket within the SIRT1 catalytic cleft, as evidenced by the co-crystal structure where the chloroindole moiety makes extensive shape-complementary contacts [2].

Halogen SAR SIRT1 inhibitor optimization Indole substitution

Scaffold Equipotency and Distinct IP: Cyclohepta[b]indole vs. Tetrahydrocarbazole

The seven-membered cyclohepta[b]indole scaffold is equipotent to the six-membered tetrahydrocarbazole scaffold of EX-527, yet occupies a distinct intellectual property space. In direct head-to-head comparison within the same study and assay system, the racemic cyclohepta[b]indole carboxamide (compound 35: SIRT1 IC50 = 0.124 μM fluorimetric) was equipotent to the racemic tetrahydrocarbazole carboxamide (compound 1 / EX-527: SIRT1 IC50 = 0.098 μM fluorimetric), a difference of only ~1.3-fold [1]. The (S)-enantiomer of the cyclohepta compound (CHIC-35) achieves an IC50 of 0.060–0.063 μM, comparable to or slightly more potent than EX-527 [1]. Critically, the tetrahydrocarbazole scaffold is covered by extensive patent filings around EX-527 (Selisistat, SEN0014196), whereas the cyclohepta[b]indole scaffold represents a structurally distinct chemotype with its own patent landscape and freedom-to-operate characteristics [2][3]. The 2.5 Å co-crystal structure confirms that compound 35 binds in the same SIRT1 catalytic cleft as EX-527 analogs but with the seven-membered ring adopting a distinct conformational profile [4].

Scaffold hopping SIRT1 inhibitor Intellectual property

Enantioselective Potency: (S)- vs. (R)-Carboxamide

SIRT1 inhibition by the cyclohepta[b]indole chemotype is exquisitely stereoselective. The (S)-enantiomer of the carboxamide (S)-35 inhibits SIRT1 with an IC50 of 0.063 μM (63 nM), while the (R)-enantiomer is 365-fold less potent with an IC50 of 23.0 μM [1]. This stereochemical dependence is structurally rationalized: only the (S)-configuration allows the carboxamide to adopt the geometry required to mimic nicotinamide binding within the SIRT1 catalytic cleft, as demonstrated by the 2.5 Å crystal structure (PDB 4I5I) [2]. The same stereochemical principle applies to the carboxylic acid intermediate: the (S)-configured carboxylic acid is the essential precursor for synthesizing the active (S)-carboxamide inhibitor. An enantioselective gram-scale synthesis of (S)-SIRT1-Inhibitor IV has been achieved via a domino reaction sequence that establishes the cyclohepta[b]indole core with defined stereochemistry, enabling access to enantiopure material [3]. The corresponding (R)-carboxylic acid would yield an inactive (R)-carboxamide and thus represents a procurement error for any group intending to generate active SIRT1 inhibitors via amide coupling.

Enantioselective synthesis Chiral resolution SIRT1 stereoselectivity

Sirtuin Subtype Selectivity: CHIC-35 vs. EX-527

The carboxamide derivative of the target compound (CHIC-35 / SIRT1 Inhibitor IV) demonstrates a well-characterized sirtuin selectivity profile that is quantitatively comparable to EX-527, providing a benchmark for selectivity expectations of amide analogs derived from the carboxylic acid intermediate. CHIC-35 inhibits SIRT1 with an IC50 of 60–63 nM (S-isomer), shows 44-fold selectivity over SIRT2 (IC50 = 2.77 μM), and >1600-fold selectivity over SIRT3 (IC50 >100 μM, no inhibition detected) [1]. It shows no inhibition of class I/II HDACs . For comparison, EX-527 (Selisistat) inhibits SIRT1 with IC50 = 98 nM, shows 200-fold selectivity over SIRT2 (IC50 = 19.6 μM), and ~500-fold selectivity over SIRT3 (IC50 = 48.7 μM) [2]. Notably, CHIC-35 exhibits superior absolute selectivity against SIRT3 (>100 μM vs. 48.7 μM for EX-527), while EX-527 shows a wider SIRT2 selectivity window in absolute terms (19.6 μM vs. 2.77 μM) [2]. Both compounds are cell-permeable, metabolically stable, and orally bioavailable—CHIC-35 demonstrates a serum half-life of 94 minutes following oral dosing in mice . The carboxylic acid form is not an active sirtuin inhibitor but serves as the precursor to these selective carboxamide inhibitors [3].

Sirtuin selectivity SIRT1 vs SIRT2 Off-target profiling

Procurement-Grade Purity and QC Documentation

The commercially available 2-chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid (CAS 1083057-68-4) is supplied at NLT 98% purity with a comprehensive analytical documentation package including MSDS, NMR, HPLC, and LC-MS data . The molecular formula is C14H14ClNO2 with a molecular weight of 263.72 g/mol . This documentation package exceeds the typical offering for research-grade cyclohepta[b]indole analogs: the 2-fluoro analog (CAS 1414958-14-7) is available at 98% purity but with variable documentation depth across vendors, while the 2-bromo free carboxylic acid is not routinely stocked as a catalog item (only the amide and methyl ester forms are available) . The non-chlorinated positional isomers (cyclohepta[b]indole-2-carboxylic acid, CAS 885461-48-3; cyclohepta[b]indole-4-carboxylic acid) are available but lack any published biological or crystallographic characterization . The availability of validated analytical reference data for the target compound reduces procurement risk and enables immediate use in medicinal chemistry workflows without additional in-house characterization.

Analytical chemistry Quality control Procurement specification

2-Chloro-cyclohepta[b]indole-6-carboxylic Acid – Research & Industrial Applications


Parallel Amide Synthesis Intermediate for SIRT1

This carboxylic acid is the direct precursor for generating diverse carboxamide analogs via standard amide coupling chemistry (EDC/HOBt, HATU, or PyAOP-mediated condensation with primary amines). The Napper et al. (2005) SAR established that the primary carboxamide is essential for SIRT1 inhibitory activity—the corresponding carboxylic acid shows no measurable activity (IC50 >100 μM), meaning all observed potency in derived analogs originates from the amide substituent introduced at the 6-position [1]. When starting from enantiopure (S)-configured carboxylic acid, the resulting (S)-carboxamide library members are expected to retain the 365-fold potency advantage over (R)-enantiomers, as demonstrated for (S)-35 vs. (R)-35 [1]. The gram-scale enantioselective synthesis published by Gritsch, Stempel, and Gaich (2013) provides a validated route to enantiopure material [2].

Negative Control for SIRT1 Pharmacological Studies

The >1000-fold activity cliff between the carboxylic acid and the carboxamide makes this compound an ideal negative control for SIRT1 cell-based assays. In the tetrahydrocarbazole series, compound 8 (the carboxylic acid analog of EX-527) showed no measurable SIRT1 inhibition (IC50 >100 μM) while retaining the same core scaffold, halogen substitution pattern, and physicochemical properties as the active carboxamide [1]. This enables researchers to attribute biological effects specifically to SIRT1 catalytic inhibition rather than to off-target effects of the indole scaffold itself. The Zhao et al. (2013) crystal structure confirms that the carboxylic acid cannot form the critical hydrogen-bonding network required for nicotinamide mimicry, providing a structural rationale for its use as a negative control [3].

Scaffold-Hopping for Patent-Differentiated SIRT1 Inhibitors

The cyclohepta[b]indole scaffold is equipotent to the tetrahydrocarbazole core of EX-527 (IC50 of 0.124 μM vs. 0.098 μM for racemic compounds in the same fluorimetric assay, a ~1.3-fold difference) yet occupies distinct chemical space with a separate patent landscape [1]. With over two dozen patents issued on the cyclohepta[b]indole structure motif and a demonstrated broad spectrum of biological activities beyond SIRT1 inhibition—including A-FABP inhibition, anti-tuberculosis, and anti-HIV activities—this carboxylic acid intermediate provides access to a privileged scaffold for multi-target drug discovery programs [4]. The commercially available 2-fluoro and 2-bromo analogs lack published potency data, making the 2-chloro compound the only evidence-supported starting point for SAR exploration .

Co-Crystallization Precursor for SIRT1 Structural Biology

The carboxamide analog (compound 35) derived from this carboxylic acid has been successfully co-crystallized with the SIRT1 catalytic domain (residues 241–516) in complex with NAD+, yielding a 2.5 Å resolution structure (PDB 4I5I) that revealed a novel mechanism of histone deacetylase inhibition via nicotinamide displacement and extended NAD+ conformation [3]. The carboxylic acid intermediate can be converted to diverse carboxamide analogs for systematic crystallographic SAR studies. The structure shows that the chloroindole moiety occupies a tight hydrophobic pocket with extensive shape complementarity, while the carboxamide (introduced via coupling of the carboxylic acid) forms the critical hydrogen bonds that mimic nicotinamide [3].

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